molecular formula C9H14N2OS B2746783 4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole CAS No. 1493018-65-7

4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole

Cat. No.: B2746783
CAS No.: 1493018-65-7
M. Wt: 198.28
InChI Key: ZCMJBVNYAMPUBP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole is a heterocyclic compound featuring a 1,3-thiazole core substituted with methyl groups at positions 4 and 5, and a pyrrolidin-3-yloxy moiety at position 2. The 1,3-thiazole scaffold is widely recognized for its pharmacological significance, including antitumoral, anti-inflammatory, and immunomodulatory activities . The pyrrolidinyloxy substituent introduces a cyclic amine with an ether linkage, which may enhance solubility, bioavailability, and target binding compared to simpler alkyl or aryl substituents. This compound’s structural complexity positions it as a candidate for exploring structure–activity relationships (SAR) in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-2-pyrrolidin-3-yloxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-6-7(2)13-9(11-6)12-8-3-4-10-5-8/h8,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMJBVNYAMPUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2CCNC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole typically involves the reaction of 4,5-dimethylthiazole with a pyrrolidine derivative under specific conditions. One common method includes:

    Starting Materials: 4,5-dimethylthiazole and 3-hydroxypyrrolidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 4,5-dimethylthiazole is reacted with 3-hydroxypyrrolidine under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted in inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the reducing agent.

    Substitution: Often carried out in polar aprotic solvents with the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: May result in the formation of reduced thiazole derivatives.

    Substitution: Produces various substituted thiazole compounds depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological applications:

Antimicrobial Activity

4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole has been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Research indicates that modifications to the thiazole ring can enhance antimicrobial efficacy. For instance, derivatives with specific substituents have demonstrated significant antibacterial and antifungal activities, making them candidates for further development in treating infections .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that thiazole derivatives can inhibit microtubule formation, which is crucial for cancer cell proliferation. For example, a related compound inhibited the growth of various tumor cell lines at sub-micromolar concentrations and showed effectiveness against multidrug-resistant cancer cells . The mechanism involves the arrest of the cell cycle at the G2-M phase, indicating its potential as a novel antimitotic agent.

Neuroprotective Effects

Research into thiazole derivatives has also highlighted their neuroprotective properties. Certain compounds have been shown to inhibit acetylcholinesterase activity, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain . The presence of the pyrrolidine moiety appears to enhance these effects.

Case Study 1: Antimicrobial Screening

A series of thiazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that compounds with a pyrrolidine substituent exhibited enhanced activity compared to those without it. This study underscores the importance of structural modifications in developing effective antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In vitro studies on a thiazole derivative similar to this compound revealed significant inhibition of tubulin polymerization. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . This highlights its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 4,5-dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole include:

Compound Name Substituents at Position 2 Key Features
4,5-Dimethyl-2-propylthiazole Propyl Simple alkyl chain; lacks heteroatoms or cyclic structure
4-Methyl-1,3-thiazole derivatives Varied (e.g., 2-thienyl, methyl) Substituent-dependent activity; 4-methyl enhances inhibitory activity
Pyridyl-thiazoles Pyridyl groups Immunomodulatory effects via cytokine regulation (e.g., IL-10, TNF-α)

Key Observations :

  • Pyrrolidinyloxy vs.
  • Methyl Substitutions at Positions 4 and 5 : Methyl groups enhance steric bulk and electron-donating effects, stabilizing the thiazole ring and improving inhibitory activity. For example, 4-methyl-thiazole derivatives exhibit higher in vitro activity than those with 4-(2-thienyl) substituents .

Anticancer Activity :

  • 1,3-Thiazoles vs. 1,3,4-Thiadiazoles : 1,3-Thiazoles (e.g., compound 6a) demonstrate superior inhibitory activity over 1,3,4-thiadiazoles (e.g., 11a) due to optimal electronic and steric properties .
  • These compounds induce apoptosis and necrosis in cancer cells (e.g., HT-29, Jurkat) and modulate immune factors like IL-10 and TNF-α .

Anti-inflammatory and Other Activities :

  • Thiazole-5-ylacetic acid derivatives (with similar core structures) exhibit strong anti-inflammatory activity, highlighting the scaffold’s versatility .
Pharmacological Selectivity and Toxicity
  • Cytotoxicity Profile: 1,3-Thiazoles generally show selective toxicity toward cancer cells over normal cells. For example, pyridyl-thiazoles maintain low cytotoxicity against macrophages (J774A.1) while effectively targeting tumor cells .
  • Role of Substituents : Bulky or polar substituents (e.g., pyrrolidinyloxy) may reduce off-target effects compared to smaller alkyl groups, though further pharmacokinetic studies are needed.

Biological Activity

4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure, consisting of a thiazole ring and a pyrrolidine moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H14N2S
  • Molecular Weight : 182.29 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the thiazole structure can enhance activity against various bacterial strains. For instance, derivatives similar to this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting potent activity (MIC values ranging from 100 to 220 μg/ml) .

Antitumor Activity

Thiazoles are known for their antitumor effects. The compound's ability to inhibit specific cancer cell lines has been investigated through high-throughput screening methods. For example, compounds with similar thiazole structures have demonstrated micromolar inhibition of mitotic kinesins like HSET (KIFC1), which is crucial for cancer cell proliferation . The induction of multipolar spindles in centrosome-amplified cancer cells treated with these inhibitors highlights the potential for developing novel anticancer agents.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Inhibition of Kinesins : The compound may inhibit kinesin proteins involved in mitosis, leading to disrupted cell division in cancer cells.
  • Antibacterial Mechanism : The thiazole ring may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

Study on Antimicrobial Efficacy

A systematic screening identified related thiazole compounds that exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported a maximum activity against Aspergillus niger with MIC values as low as 1 μg/ml for certain derivatives .

Cancer Cell Line Studies

In vitro studies demonstrated that compounds structurally similar to this compound could induce apoptosis in various cancer cell lines by disrupting mitotic processes. This was evidenced by the formation of multipolar spindles observed under microscopy after treatment with these compounds .

Data Table: Biological Activity Overview

Activity TypeTargetMIC/IC50 ValuesReference
AntimicrobialE. coli220 μg/ml
Staphylococcus aureus>1000 μg/ml
Aspergillus niger1 μg/ml
AntitumorHSET (KIFC1)IC50 ~27 nM

Q & A

Q. What are effective synthetic strategies for 4,5-dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole, and how can reaction conditions be optimized?

The synthesis of thiazole derivatives typically involves cyclization or functionalization of pre-existing heterocycles. For example:

  • Bioisosteric replacement : Replace a thiazole core with privileged structures (e.g., 1,3-thiazole) to enhance drug-like properties .
  • Esterification : Use ethanol reflux with catalysts (e.g., HCl) for coupling reactions, as demonstrated in thiazole-triazole hybrid syntheses .
  • Purification : Recrystallize products from ethanol or DMF–EtOH mixtures to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Spectroscopic methods : Use 1H^1H-NMR to verify methyl groups (δ 2.1–2.5 ppm) and pyrrolidin-3-yloxy protons (δ 3.5–4.0 ppm). IR spectroscopy can confirm C=N (1650–1600 cm1^{-1}) and C-S (700–600 cm1^{-1}) bonds .
  • Elemental analysis : Validate molecular formula (e.g., C10_{10}H15_{15}N2_{2}OS) with <0.4% deviation from theoretical values .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Lipophilicity : The pyrrolidin-3-yloxy group enhances water solubility compared to aryl-substituted thiazoles. LogP values can be predicted using computational tools (e.g., ChemAxon).
  • Thermal stability : Differential scanning calorimetry (DSC) can determine decomposition temperatures, critical for storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize antiparasitic activity?

  • Substituent variation : Compare analogs with halogenated aryl groups (e.g., bromine at position 2) to assess IC50_{50} shifts. For example, compound 1f (IC50_{50} = 0.83 µM against Trypanosoma cruzi) showed enhanced activity due to electron-withdrawing substituents .
  • Bioisosteric modifications : Replace the pyrrolidine ring with piperidine or morpholine to evaluate pharmacokinetic improvements .

Q. What mechanistic insights exist for this compound’s antiparasitic activity?

  • Apoptosis/necrosis induction : Use flow cytometry with Annexin V/PI staining to quantify parasite death modes. Compound 1f induced both apoptosis and necrosis in T. cruzi .
  • Morphological changes : Scanning electron microscopy (SEM) revealed disrupted parasite membrane integrity and flagellar loss at IC50_{50} concentrations .

Q. How can molecular docking predict target engagement for this thiazole derivative?

  • Target selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6), critical in ergosterol biosynthesis .
  • Docking software : Use AutoDock Vina to simulate binding poses. Validate results with MD simulations to assess stability .

Q. What analytical methods are recommended for assessing purity and degradation products?

  • HPLC : Utilize C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) for baseline separation. Monitor degradation under accelerated conditions (40°C, 75% RH) .
  • Mass spectrometry : HRMS (ESI+) can identify impurities at <0.1% levels .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Catalyst screening : Test bases like NaH or K2_{2}CO3_{3} in toluene or DMF to optimize coupling reactions .
  • Reaction monitoring : Use TLC (toluene/ethyl acetate, 8:2) to track progress and halt reactions at 90% conversion .

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